N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide is a complex organic compound that features a quinazolinone core linked to a benzamide moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Benzamide Moiety: The benzamide moiety is introduced via a nucleophilic substitution reaction, where the quinazolinone intermediate reacts with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Linking the Methylene Bridge: The final step involves the formation of the methylene bridge, typically achieved through a Friedel-Crafts alkylation reaction using formaldehyde or paraformaldehyde as the methylene source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenethyl ring can be oxidized to form corresponding quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones under hydrogenation conditions.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Nitro or halogenated benzamide derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes or receptors involved in cancer cell proliferation.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core is known to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide: Unique due to its specific substitution pattern and the presence of both quinazolinone and benzamide moieties.
4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide: Lacks the dimethoxyphenethyl group, which may affect its biological activity.
N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}aniline: Aniline instead of benzamide, which could alter its interaction with biological targets.
Uniqueness
The uniqueness of This compound lies in its dual functional groups, which allow it to interact with multiple biological targets, potentially leading to a broader spectrum of activity compared to similar compounds.
Properties
Molecular Formula |
C26H25N3O4 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxoquinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C26H25N3O4/c1-32-23-12-9-18(15-24(23)33-2)13-14-27-25(30)20-10-7-19(8-11-20)16-29-17-28-22-6-4-3-5-21(22)26(29)31/h3-12,15,17H,13-14,16H2,1-2H3,(H,27,30) |
InChI Key |
WADZISPOYHAJGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O)OC |
Origin of Product |
United States |
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